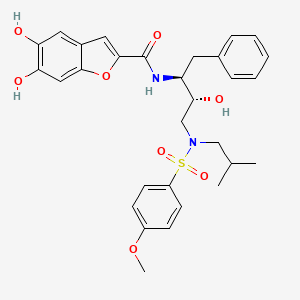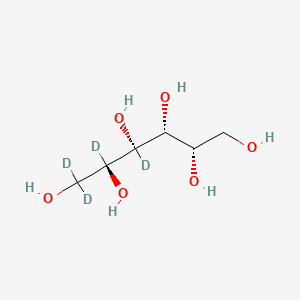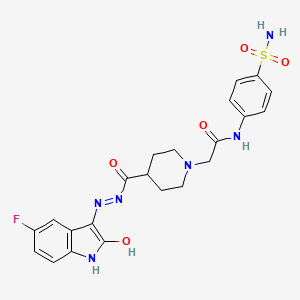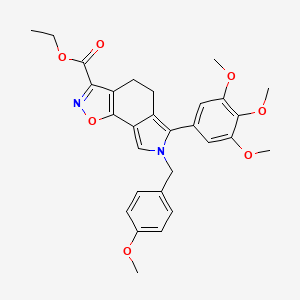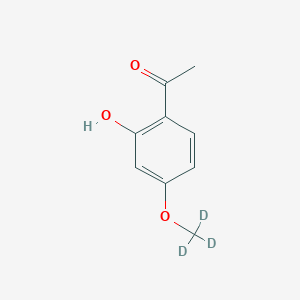
Paeonol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paeonol-d3 is a deuterated form of paeonol, a naturally occurring phenolic compound extracted from the root bark of Paeonia suffruticosa. Paeonol is known for its wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of paeonol due to its enhanced stability and reduced metabolic rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonol-d3 can be synthesized through the deuteration of paeonol. The process typically involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a palladium catalyst . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is typically ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Paeonol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitrated and halogenated derivatives.
Scientific Research Applications
Paeonol-d3 is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:
Mechanism of Action
Paeonol-d3 exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit inflammatory pathways: By downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Induce apoptosis: By activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Protect against oxidative stress: By scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Hydroxyacetophenone: A structurally similar compound with different pharmacological properties.
Methoxyacetophenone: Another structurally related compound with distinct biological activities.
Uniqueness of this compound
This compound is unique due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart, paeonol. This makes it a valuable tool in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3 |
InChI Key |
UILPJVPSNHJFIK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
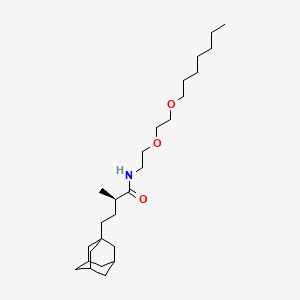
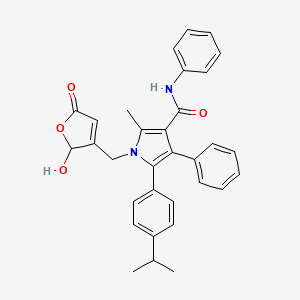
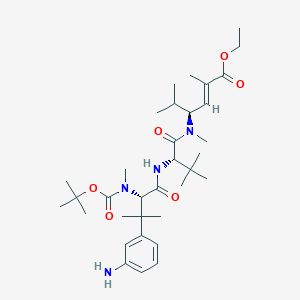
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

